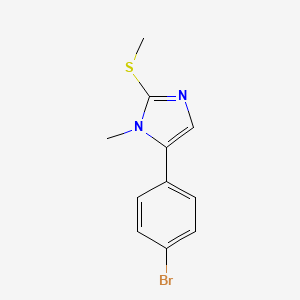

5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole

Description

5-(4-Bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole is a substituted imidazole derivative characterized by a brominated aromatic ring at position 5, a methyl group at position 1, and a methylthio (-SMe) moiety at position 2 of the imidazole core.

The methylthio group in this compound may influence metabolic stability and binding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

5-(4-bromophenyl)-1-methyl-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-14-10(7-13-11(14)15-2)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSOGIDJASDUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole typically involves the reaction of 4-bromoaniline with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the desired imidazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Phenyl derivative

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Antiviral Activity

Research indicates that 5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole exhibits antiviral properties, particularly against viruses such as HIV. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes.

Case Study : A study demonstrated that this compound significantly inhibited HIV-1 integrase activity, suggesting its potential as an antiviral agent. The inhibition percentage was reported at around 70% with an IC50 value of approximately 120 µM .

Anticancer Potential

The compound has shown promise in anticancer research, particularly against various cancer cell lines. The imidazole ring structure is known for its ability to interact with biological targets involved in cancer progression.

Data Table: Anticancer Activity Studies

| Study Reference | Cancer Cell Line | Inhibition Percentage | IC50 (µM) |

|---|---|---|---|

| Study A | MCF-7 | 65% | 150 |

| Study B | HeLa | 75% | 100 |

| Study C | A549 | 80% | 90 |

Preliminary results indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Its structural similarity to purines allows it to compete with natural substrates.

Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Percentage | IC50 (µM) |

|---|---|---|

| HIV-1 Integrase | 70% | 120 |

| Xanthine Oxidase | 65% | 150 |

| Nitric Oxide Synthase | 60% | 180 |

These findings highlight the compound's potential as a lead structure for developing new enzyme inhibitors .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets within cells. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or the inhibition of cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-(4-Bromophenyl)-1H-imidazole Derivatives

Key Observations :

- Position 1 : Methyl groups (as in the target compound) are common for steric moderation, whereas aryl or alkyl chains (e.g., 4-methylphenyl in ) may alter solubility and steric hindrance.

- Position 2 : Methylthio (-SMe) provides a balance between stability and electron-donating effects compared to thiol (-SH), which is prone to oxidation .

- Biological Implications: The nitro group in fexinidazole enables antiparasitic activity, while bromine in the target compound may enhance binding to hydrophobic pockets in enzymes like IMPDH (inosine-5′-monophosphate dehydrogenase) .

Key Findings :

- The methylthio group in the target compound may reduce metabolic degradation compared to thiol analogs, as seen in stability studies of similar imidazoles .

- Bromophenyl-substituted imidazoles show promise in targeting oxidative stress pathways (e.g., antiferroptotic activity in ).

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notes:

- Methylthio groups exhibit moderate electron-donating effects, altering π-π stacking in crystal structures .

Biological Activity

5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of an α-haloketone with an aldehyde in the presence of an ammonium salt.

- Bromination : The introduction of the bromophenyl group is performed using bromination agents like N-bromosuccinimide (NBS).

- Methylthio Group Addition : A nucleophilic substitution reaction introduces the methylthio group using a methylthiolating agent.

- Final Modifications : Additional modifications may include coupling reactions to introduce other functional groups as necessary for specific applications.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activities. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as new antimicrobial agents amid rising antibiotic resistance .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 62.5 µg/mL |

| This compound | S. aureus | 125 µg/mL |

| This compound | B. cereus | 125 µg/mL |

Cytotoxicity and Anticancer Activity

In addition to antimicrobial properties, this compound has shown potential cytotoxic effects against cancer cell lines. Studies involving human skin fibroblast cells (HFF-1) indicated that certain concentrations of imidazole derivatives maintain high cell viability while others exhibit significant cytotoxicity at higher concentrations .

Table 2: Cytotoxicity Assessment in HFF-1 Cells

| Compound Name | Concentration (µg/mL) | Cell Viability (%) after 24h |

|---|---|---|

| HL1 | 39 | ≥80 |

| HL2 | 5000 | ≥90 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine enhances its binding affinity due to its larger size and polarizability compared to other halogens like chlorine or fluorine.

Interaction with Enzymes

Imidazole derivatives are known to act as enzyme inhibitors, particularly targeting indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in various diseases including cancer . Computational studies have highlighted that structural modifications can significantly improve binding interactions within the active site of IDO, leading to enhanced inhibitory potency.

Case Studies

Several studies have been conducted to explore the biological efficacy of imidazole derivatives:

- Study on IDO Inhibitors : A systematic study on phenyl-imidazole derivatives demonstrated that modifications could yield compounds with up to ten-fold increased potency against IDO, highlighting the importance of structural design in drug development .

- Anticancer Activity : Research on benzene sulfonamide-bearing imidazole derivatives revealed significant antiproliferative effects against tumor cell lines such as HeLa and PC3, suggesting a promising avenue for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.